N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a dimethylphenoxyacetohydrazide moiety. Its chemical formula is C20H26N4O2, and it is known for its potential use in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-(2,4-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the phenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or phenoxy derivatives.
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2-methoxyphenoxy)acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, while the dimethylphenoxyacetohydrazide moiety contributes to its stability and potential biological activity.
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-5-24(6-2)19-10-8-18(9-11-19)14-22-23-21(25)15-26-20-12-7-16(3)13-17(20)4/h7-14H,5-6,15H2,1-4H3,(H,23,25)/b22-14+ |
InChI Key |
CSBYJVMUMIAPRF-HYARGMPZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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